

An In-depth Technical Guide to the Cell Permeability of Z-VDVAD-FMK

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Compound of Interest		
Compound Name:	Z-VDVA-(DL-Asp)-FMK	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cell permeability, mechanism of action, and experimental considerations for the caspase-2 inhibitor, Z-VDVAD-FMK. This information is intended to support research and drug development efforts involving the modulation of apoptotic pathways.

Core Concepts: Understanding Z-VDVAD-FMK

Z-VDVAD-FMK is a synthetic, cell-permeable peptide that acts as a specific and irreversible inhibitor of caspase-2.[1][2][3][4] Its full chemical name is benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone.[4] The key structural features that contribute to its function and cell permeability include:

- Peptide Sequence (VDVAD): This sequence is recognized by caspase-2, providing specificity.
- N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the hydrophobicity of the peptide, which is a common strategy to improve cell membrane penetration.[2]
- O-methylated Aspartic Acid Residues: The aspartic acid residues in the peptide sequence are O-methylated. This modification neutralizes the negative charge of the carboxylic acid side chains, which significantly enhances the compound's stability and ability to cross the cell membrane.[5][6][7]



 C-terminal Fluoromethylketone (FMK) group: This reactive group forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, leading to irreversible inhibition.[2][8]

By irreversibly binding to caspase-2, Z-VDVAD-FMK effectively blocks its proteolytic activity, thereby inhibiting downstream events in specific apoptotic signaling pathways.[1][4][9] While it is a potent inhibitor of caspase-2, it has also been reported to inhibit caspases 3 and 7.[4]

Quantitative Data on Biological Activity

While specific quantitative metrics for the cell permeability of Z-VDVAD-FMK (such as the apparent permeability coefficient, Papp) are not readily available in the public domain, the effective concentrations used in various cell-based assays provide an indirect measure of its ability to reach its intracellular target.

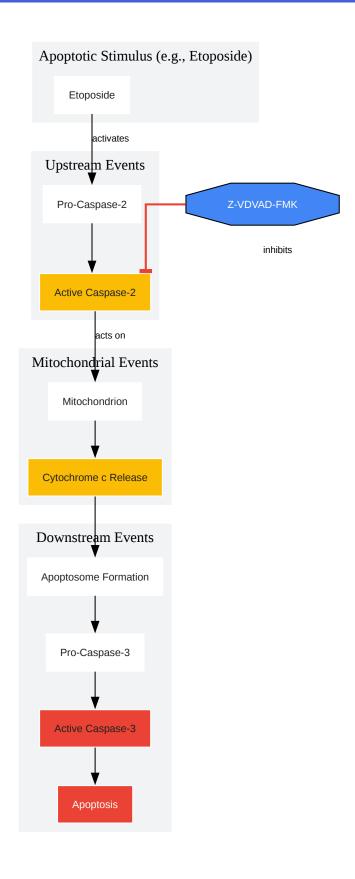
Cell Line	Stimulus	Z-VDVAD-FMK Concentration	Observed Effect
HMEC-1	Thrombin	2 μΜ	Greatly inhibits Rho- kinase (ROCK-II) activity.[1]
Jurkat T-lymphocytes	Etoposide	Not specified	Attenuates cytochrome c release and other apoptotic manifestations.[4]
Bovine brain microvessel endothelial cells	Oxyhemoglobin (OxyHb)	Not specified	Significantly reduced cell detachment, caspase-2 and -3 activities, DNA ladders, and PARP cleavage.[4]
Various cell types	Lovastatin	100 μΜ	Significantly reduces Lovastatin-induced loss of DNA by 19.1±8.3% and reduces apoptosis.[1]



Signaling Pathways Involving Z-VDVAD-FMK

Z-VDVAD-FMK primarily interferes with apoptotic pathways where caspase-2 acts as an initiator caspase. One such pathway involves the cellular response to DNA damage. In this context, caspase-2 can be activated upstream of the mitochondria, leading to the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.





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Apoptotic pathway inhibited by Z-VDVAD-FMK.



Experimental Protocols for Assessing Cell Permeability

While a specific, published protocol for quantifying the cell permeability of Z-VDVAD-FMK is not available, established methods such as the Caco-2 permeability assay can be readily adapted for this purpose. This assay is considered a gold standard for predicting in vivo drug absorption.[10]

Objective: To determine the apparent permeability coefficient (Papp) of Z-VDVAD-FMK across a Caco-2 cell monolayer.

Materials:

- Caco-2 cells
- Transwell inserts (e.g., 24-well format)
- Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillinstreptomycin)
- Hanks' Balanced Salt Solution (HBSS)
- Z-VDVAD-FMK
- High permeability control (e.g., caffeine)
- Low permeability control (e.g., mannitol)
- Analytical instrumentation (e.g., LC-MS/MS)

Protocol:

- Cell Seeding and Differentiation:
 - Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
 - Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.



- Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
- Permeability Assay (Apical to Basolateral):
 - Wash the cell monolayer with pre-warmed HBSS.
 - Equilibrate the cells in HBSS for 30 minutes at 37°C.[11]
 - Prepare the dosing solution of Z-VDVAD-FMK and control compounds in HBSS.
 - Remove the equilibration buffer from the apical (donor) and basolateral (receiver) chambers.
 - Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
 [11]
 - Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[11]
 - At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.
- Sample Analysis:
 - Determine the concentration of Z-VDVAD-FMK in the collected samples using a validated analytical method such as LC-MS/MS.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation:
 - Papp = (dQ/dt) / (A * C0)
 - Where:
 - dQ/dt is the rate of permeation of the compound across the cells.
 - A is the surface area of the membrane.



C0 is the initial concentration of the compound in the donor chamber.[11]



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